4-(4-Methoxyphenyl)-2,2-dimethyloxolane
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Overview
Description
4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a 4-methoxyphenyl group and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methoxyphenylglyoxal and a suitable diene in the presence of a catalyst to facilitate the cyclization reaction. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation or chromatography are typically used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Methoxyphenylacetylene
- 4-Methoxyphenylpiperazine
- 4-Methoxyamphetamine
Comparison: 4-(4-Methoxyphenyl)-2,2-dimethyltetrahydrofuran is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
184687-47-6 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H18O2/c1-13(2)8-11(9-15-13)10-4-6-12(14-3)7-5-10/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
GMBQVEIHBYHGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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